Differential Enzyme Inhibition: Significantly Weaker PNMT Binding Compared to Non-Fluorinated Analog
The target compound exhibits weak inhibitory activity against PNMT, with a Ki of 1.11E+6 nM (1.11 mM) [1]. In comparison, the non-fluorinated analog (1R)-1-phenylethanamine has a Ki of 6.14E+4 nM (61.4 μM) [2]. This 18-fold difference in Ki indicates that the introduction of the 2-fluoro and 5-trifluoromethyl groups significantly reduces PNMT binding affinity. This makes the compound a valuable tool as a negative control or for probing the structural requirements for PNMT inhibition.
| Evidence Dimension | PNMT Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | 1.11E+6 nM (1.11 mM) for Target Compound vs. 6.14E+4 nM (61.4 μM) for (1R)-1-phenylethanamine |
| Quantified Difference | Target Compound is approximately 18-fold less potent (higher Ki) |
| Conditions | In vitro inhibitory activity against bovine adrenal phenylethanolamine N-methyltransferase (PNMT). |
Why This Matters
This quantitative difference in enzyme inhibition provides a clear scientific basis for selecting this compound over non-fluorinated analogs when weak PNMT binding is desired or for SAR studies investigating the impact of fluorination.
- [1] BindingDB. BDBM50367284. Ki: 1.11E+6 nM against Phenylethanolamine N-Methyltransferase (PNMT). View Source
- [2] BindingDB. BDBM50028628. Ki: 6.14E+4 nM for (1R)-1-phenylethanamine against PNMT. View Source
